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Compound of Interest

Compound Name: (S)-2-Amino-4-cyanobutanoic acid

Cat. No.: B3181226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-2-Amino-4-cyanobutanoic acid, also known as L-γ-cyano-α-aminobutyric acid, is a non-

proteinogenic amino acid of interest in various biochemical and pharmaceutical research areas.

Its structure, featuring a reactive nitrile group, makes it a potential building block for the

synthesis of novel peptides and enzyme inhibitors. A thorough understanding of its

spectroscopic properties is crucial for its identification, characterization, and utilization in further

research and development. This guide provides a summary of available spectroscopic data

(NMR, IR, MS) for (S)-2-Amino-4-cyanobutanoic acid and outlines the general experimental

protocols for acquiring such data.

Spectroscopic Data
Precise, experimentally-derived spectroscopic data for (S)-2-Amino-4-cyanobutanoic acid is

not widely available in public databases. However, based on the known synthesis and

characterization of this compound, we can compile expected and reported values. A key

reference for the synthesis and properties of this compound is the work by Ressler et al. in the

Journal of Organic Chemistry (1971). While direct access to the full dataset from this

publication is limited, this guide presents a consolidated view of expected spectroscopic

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for (S)-2-Amino-4-cyanobutanoic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 Triplet 1H α-CH

~2.7 Triplet 2H γ-CH₂

~2.3 Multiplet 2H β-CH₂

Table 2: Predicted ¹³C NMR Spectral Data for (S)-2-Amino-4-cyanobutanoic acid

Chemical Shift (δ) ppm Assignment

~175 C=O (Carboxyl)

~118 C≡N (Nitrile)

~52 α-CH

~28 β-CH₂

~15 γ-CH₂

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for (S)-2-Amino-4-cyanobutanoic acid
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Wavenumber (cm⁻¹) Functional Group Description

3100-3000 N-H Amino acid stretch

3000-2850 C-H Aliphatic stretch

~2250 C≡N Nitrile stretch (characteristic)

~1730 C=O Carboxylic acid stretch

1650-1580 N-H Amine bend

1420-1380 O-H Carboxylic acid bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing

for the determination of its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for (S)-2-Amino-4-cyanobutanoic acid

Ion m/z (predicted)

[M+H]⁺ 129.0658

[M+Na]⁺ 151.0478

[M-H]⁻ 127.0513

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Synthesis of (S)-2-Amino-4-cyanobutanoic acid
The synthesis of L-γ-cyano-α-aminobutyric acid has been described by Ressler et al. (1971).

The general approach involves the dehydration of L-glutamine. A typical procedure would be:

Protection of the amino group: The amino group of L-glutamine is first protected, for

example, by reacting it with benzyl chloroformate to form N-carbobenzoxy-L-glutamine.
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Dehydration of the amide: The amide side chain of the protected glutamine is then

dehydrated to the corresponding nitrile. This can be achieved using a dehydrating agent

such as phosphorus oxychloride or dicyclohexylcarbodiimide (DCC).

Deprotection: The protecting group on the amino group is removed to yield the final product,

(S)-2-Amino-4-cyanobutanoic acid. The product is then purified, typically by

recrystallization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-Amino-4-cyanobutanoic
acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The choice of

solvent will depend on the solubility of the compound and the desired information.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate acquisition parameters, including the number of scans, relaxation

delay, and spectral width.

Data Acquisition:

Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and

integrations.

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

Decoupling techniques (e.g., proton decoupling) are typically used to simplify the

spectrum.

Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence), can be performed to establish connectivity

between protons and carbons.

Data Processing: Process the acquired data using appropriate software. This includes

Fourier transformation, phase correction, baseline correction, and integration of the signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3181226?utm_src=pdf-body
https://www.benchchem.com/product/b3181226?utm_src=pdf-body
https://www.benchchem.com/product/b3181226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous

potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

The data is typically collected over a range of 4000-400 cm⁻¹.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum to yield the absorbance or transmittance spectrum of the compound. The

characteristic absorption bands are then identified and assigned to the corresponding

functional groups.

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., a

mixture of water and acetonitrile with a small amount of formic acid for positive ion mode).

Ionization: Introduce the sample solution into the mass spectrometer using an appropriate

ionization technique. Electrospray ionization (ESI) is commonly used for amino acids as it is

a soft ionization method that minimizes fragmentation.

Mass Analysis:
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Acquire a full scan mass spectrum to determine the molecular weight of the compound (as

[M+H]⁺ or [M-H]⁻ ions).

Perform tandem mass spectrometry (MS/MS) to obtain structural information. In an

MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the

resulting fragment ions (product ions) are analyzed.

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge

ratios of the parent ion and any fragment ions, which can be used to confirm the structure of

the molecule.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized compound like (S)-2-Amino-4-cyanobutanoic acid.
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Caption: General workflow for the synthesis and spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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